Intermediate Acidity Between Oxazole Regioisomers
The predicted pKa value of oxazole-2-carboxylic acid (pKa = 2.56 ± 0.10) is substantially lower than that of oxazole-4-carboxylic acid (pKa = 3.39 ± 0.10) and slightly higher than that of oxazole-5-carboxylic acid (pKa = 2.39 ± 0.10) . The difference of approximately 0.83 pKa units between the 2- and 4-isomers corresponds to a nearly 7-fold difference in acid dissociation constant (Ka), which significantly influences ionization state at physiological pH, solubility, salt formation propensity, and membrane permeability . These physicochemical differences are rooted in the electron distribution order 4 > 5 > 2 established by ¹H NMR spectroscopy, making the 2-position uniquely electron-deficient among the three oxazole carbon atoms .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 2.56 ± 0.10 (Oxazole-2-carboxylic acid, CAS 672948-03-7) |
| Comparator Or Baseline | Oxazole-4-carboxylic acid: pKa = 3.39 ± 0.10 (CAS 23012-13-7); Oxazole-5-carboxylic acid: pKa = 2.39 ± 0.10 (CAS 118994-90-4) |
| Quantified Difference | ΔpKa (2- vs 4-isomer) = +0.83 units (~7-fold Ka difference); ΔpKa (2- vs 5-isomer) = -0.17 units (~1.5-fold Ka difference) |
| Conditions | Predicted pKa values from ChemicalBook, CookeChem, and chemicalbook.cn databases |
Why This Matters
The intermediate acidity and distinct electron deficiency at the 2-position dictate unique reactivity in amide coupling, lithiation, and decarboxylative cross-coupling reactions, directly impacting synthetic route design and procurement decisions for medicinal chemistry programs.
- [1] J. Chem. Soc. B, 1969, 270-275. The spectra, ionization, and deuteriation of oxazoles and related compounds. Electron distribution order: 4 > 5 > 2. DOI: 10.1039/J29690000270 View Source
